molecular formula C20H18IN3S B2719182 N-(4-iodophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393823-52-4

N-(4-iodophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No.: B2719182
CAS No.: 393823-52-4
M. Wt: 459.35
InChI Key: JWTKOIOKZOFHLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Iodophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide ( 393823-52-4) is a complex heterocyclic compound with a molecular formula of C20H18IN3S and a molecular weight of 459.35 g/mol . It features a pyrrolo[1,2-a]pyrazine core fused with a carbothioamide group, substituted with a phenyl group at position 1 and a 4-iodophenyl moiety attached via the nitrogen atom . This specific molecular architecture makes it a compound of significant interest in medicinal chemistry research, particularly in the exploration of new central nervous system (CNS) active agents. Compounds based on the 3,4-dihydropyrrolo[1,2-a]pyrazine scaffold and related structures have been investigated for their potential pharmacological activities . Research on analogous compounds has demonstrated that such structures can exhibit anticonvulsant properties by interacting with GABA A receptors, a key target for antiepileptic drugs . The mechanism of action for related molecules is thought to involve enhancing the levels of the inhibitory neurotransmitter GABA in the brain and binding to the benzodiazepine site on the GABA A receptor complex . Furthermore, the carbothioamide (C=S) functional group present in its structure is a common pharmacophore in various bioactive molecules and is known to contribute to biological activity by potentially forming stable complexes with molecular targets . This compound is intended for research and development purposes only in laboratory settings. It is not for human or veterinary diagnostic or therapeutic uses. Researchers can leverage this chemical as a key intermediate or as a reference standard in the synthesis and biological evaluation of novel therapeutic agents.

Properties

IUPAC Name

N-(4-iodophenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18IN3S/c21-16-8-10-17(11-9-16)22-20(25)24-14-13-23-12-4-7-18(23)19(24)15-5-2-1-3-6-15/h1-12,19H,13-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTKOIOKZOFHLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=S)NC4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18IN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide typically involves multi-step reactions. One common method includes the cyclization of 1-phenyl-2-(1H-pyrrol-1-yl)ethanone with appropriate reagents to form the pyrrolopyrazine core . The final step involves the formation of the carbothioamide group, which can be accomplished by reacting the intermediate with thiourea under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols .

Scientific Research Applications

N-(4-iodophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell division and proliferation . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound belongs to a family of dihydropyrrolo[1,2-a]pyrazine-carbothioamides, which exhibit structural variations in substituents and halogenation patterns. Key analogs include:

  • N-(3-Bromophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide : Differs in the halogen (bromine vs. iodine) and substitution position (3-bromo vs. 4-iodo) on the phenyl ring .
  • N-(2,6-Diethylphenyl)-1-(4-pyridinyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide : Features a diethylphenyl group and a pyridinyl substituent, altering steric and electronic properties compared to the phenyl and iodophenyl groups in the target compound .
  • 1-(4-Ethoxyphenyl)-N-(3-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide : Contains a 4-ethoxyphenyl group and a 3-fluorophenyl substituent, introducing polar functional groups (ethoxy and fluoro) that modulate solubility and reactivity .

Physicochemical Properties Comparison

The table below compares key physicochemical parameters of the target compound with its analogs:

Compound Name Molecular Weight logP Molecular Formula Hydrogen Bond Acceptors Hydrogen Bond Donors
N-(4-Iodophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide (Target) ~437.3* ~5.3† C₂₀H₁₇IN₃S 3 1
N-(3-Bromophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide ~381.3* ~4.9† C₂₀H₁₇BrN₃S 3 1
1-(4-Ethoxyphenyl)-N-(3-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide 395.5 5.35 C₂₂H₂₂FN₃OS 3 1

*Estimated based on structural similarity.
†Predicted using analogs’ data .

Key observations:

  • The iodine atom in the target compound increases molecular weight and lipophilicity (logP ~5.3) compared to the brominated analog (logP ~4.9) .
  • Ethoxy and fluoro substituents in the analog from enhance polarity but retain high logP (5.35), suggesting balanced lipophilicity for membrane permeability .

Biological Activity

N-(4-iodophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following chemical structure:

  • Molecular Formula : C20_{20}H18_{18}N4_{4}S
  • Molecular Weight : 350.45 g/mol
  • CAS Number : 899959-58-1

The presence of the iodophenyl group and the dihydropyrrolo structure suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to N-(4-iodophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine derivatives exhibit significant anticancer activities. For instance, compounds from this class have been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Table 1: Anticancer Activity of Dihydropyrrolo Compounds

CompoundCell Line TestedIC50_{50} (µM)Mechanism of Action
AMCF-715Apoptosis
BHeLa12Cell Cycle Arrest
CA54920Apoptosis

Enzyme Inhibition

Enzyme inhibition studies have shown that N-(4-iodophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine derivatives can act as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.

Table 2: MAO Inhibition Data

CompoundMAO-A IC50_{50} (µM)MAO-B IC50_{50} (µM)
D5.00.5
E3.50.8

These findings suggest that these compounds may have implications for treating neurodegenerative diseases such as Alzheimer's.

Case Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry evaluated the neuroprotective effects of a related compound in a mouse model of Parkinson's disease. The results indicated that treatment with the compound significantly reduced dopaminergic neuron loss and improved motor function.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of N-(4-iodophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine derivatives against various bacterial strains. The results demonstrated notable activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents.

Q & A

Q. Critical Variables :

  • Solvent polarity (e.g., DMF vs. THF) affects reaction rates and byproduct formation.
  • Temperature control (reflux vs. RT) impacts stereochemical outcomes in annulation reactions .

Which spectroscopic and crystallographic techniques are most effective for structural elucidation?

Basic Research Question
A combination of techniques is required for unambiguous characterization:

  • ¹H/¹³C NMR : Key for identifying aromatic protons (δ 6.8–7.5 ppm) and thiocarbonyl (C=S) signals (δ 190–200 ppm in ¹³C). Evidence from analogous compounds shows distinct splitting patterns for the dihydropyrazine ring .
  • X-ray Crystallography : Resolves stereochemistry and confirms substituent orientation. For example, a related compound (N-(4-chlorophenyl)piperazine-carboxamide) was analyzed with R-factor = 0.058, revealing planar aromatic systems and hydrogen-bonding interactions .
  • HRMS (ESI) : Validates molecular weight with precision (e.g., m/z calculated: 456.1234; found: 456.1238) .

How can reaction conditions be optimized to improve diastereoselectivity in annulation-based synthesis?

Advanced Research Question
Diastereoselectivity in [4+1+1] annulation hinges on:

  • Catalyst Choice : Lewis acids (e.g., ZnCl₂) enhance imine formation efficiency, favoring the cis-isomer.
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, improving selectivity by 15–20% .
  • Temperature Gradients : Lower temperatures (0–5°C) slow reaction kinetics, allowing preferential formation of the thermodynamically stable diastereomer.

Q. Data-Driven Example :

ConditionDiastereomeric Ratio (cis:trans)Yield (%)
DMSO, RT, no catalyst1:1.265
DMF, 0°C, ZnCl₂3:182

What strategies enable regioselective introduction of heteroaryl groups at the 6-position?

Advanced Research Question

  • Stille Coupling : Use 6-bromo derivatives with heteroaryl stannanes (e.g., pyridyl-SnBu₃) and Pd(PPh₃)₄. Yields (50–65%) are moderate due to competing homocoupling .
  • Microwave-Assisted Synthesis : Accelerates coupling rates (10–15 min vs. 12 h conventional) while maintaining regioselectivity (>95% at 6-position) .

Q. Challenges :

  • Electron-deficient heteroaryls (e.g., pyrimidine) require higher catalyst loading (5 mol% Pd) to overcome sluggish reactivity.

How should researchers address contradictions in reported biological activity data for analogous compounds?

Data Contradiction Analysis
Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native).
  • Solubility Factors : Thiourea derivatives exhibit pH-dependent solubility; use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .
  • Metabolic Stability : Microsomal half-life (t₁/₂) data may conflict due to species-specific CYP450 isoforms (e.g., human vs. rat liver microsomes).

Q. Resolution Strategy :

  • Validate hits across orthogonal assays (e.g., SPR for binding affinity + functional cAMP assays).

What in vitro assays are suitable for evaluating its kinase inhibition potential?

Advanced Research Question

  • Kinase Profiling Panels : Use ADP-Glo™ assays for IC₅₀ determination against kinases (e.g., CDK2, EGFR).
  • Cellular Efficacy : Measure phospho-target levels (e.g., p-ERK) via Western blot in cancer cell lines (e.g., MCF-7) .
  • Selectivity Screening : Compare inhibition at 1 µM against >50 kinases to identify off-target effects.

How does pH influence the compound’s stability in preclinical formulations?

Basic Research Question

  • Acidic Conditions (pH 2–4) : Protonation of the pyrazine nitrogen increases solubility but accelerates hydrolysis of the thiourea moiety (t₁/₂ = 2–4 h).
  • Neutral/Basic Conditions (pH 7–9) : Improved stability (t₁/₂ > 48 h) but reduced solubility (<10 µg/mL). Use cyclodextrin-based formulations to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.